molecular formula C12H20O3 B13150994 Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate

Cat. No.: B13150994
M. Wt: 212.28 g/mol
InChI Key: GHDYRXDFFKVGAB-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is a synthetic ester featuring a spirocyclic ether framework. Its structure comprises a seven-membered ring fused with a smaller ring (likely three-membered) via a shared oxygen atom, with a methyl ester substituent at the spiro junction. This compound is listed as a discontinued specialty chemical by CymitQuimica, indicating its niche applications in research or industrial settings . However, detailed physicochemical or biological data remain scarce in publicly available literature.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-11(10(13)14-2)12(15-11)8-6-4-3-5-7-9-12/h3-9H2,1-2H3

InChI Key

GHDYRXDFFKVGAB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound is generally conducted in large-scale reactors where the reaction parameters can be tightly controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Spirocyclic Esters

Spirocyclic systems are characterized by their unique steric and electronic environments. The 1-oxaspiro[2.7]decane core distinguishes this compound from other spiro esters:

  • Ring Strain and Puckering: The seven-membered ring may adopt non-planar conformations to alleviate strain. Comparatively, smaller spiro systems (e.g., spiro[5.5]undecane) exhibit distinct puckering dynamics due to reduced ring strain .
  • Substituent Effects : The methyl ester group at the spiro junction may influence reactivity. For example, steric hindrance could slow ester hydrolysis compared to linear analogs.

Methyl Esters of Cyclic Carboxylic Acids

Linear and monocyclic methyl esters serve as benchmarks for comparison:

  • Methyl Cyclohexanecarboxylate: A monocyclic ester with a six-membered ring. Its lack of spiro strain results in higher thermal stability and simpler synthesis. Applications include solvents and flavoring agents .
  • Methyl Decanoate: A linear ester used in biodiesel and surfactants. Its flexible chain contrasts sharply with the rigid spirocyclic framework of the target compound .

Sulfonylurea Herbicides (Methyl Esters)

Compounds like triflusulfuron methyl ester () share ester functionalities but feature sulfonylurea and triazine moieties. These differences confer herbicidal activity, unlike the spirocyclic ester, which lacks documented pesticidal use .

Natural Product Derivatives

Zygocaperoside () and similar glycosides highlight structural diversity.

Comparative Data Table

Compound Name Structure Type Ring Sizes Key Functional Groups Applications Stability/Reactivity Notes
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate Spirocyclic ester 3 and 7 Ether, methyl ester Research chemicals Likely rigid; ester hydrolysis may be sterically hindered
Methyl cyclohexanecarboxylate Monocyclic ester 6 Ester Solvents, flavoring High thermal stability
Triflusulfuron methyl ester Sulfonylurea ester N/A Sulfonylurea, triazine Herbicide Reactive toward plant acetolactate synthase
Zygocaperoside Glycoside Multiple Sugar, terpene Natural product Hydrolytically labile glycosidic bonds

Biological Activity

Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic framework, which is known for contributing to the biological activity of various compounds. The presence of the oxaspiro moiety enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antitumor agent, anti-inflammatory compound, and neuroprotective agent.

Antitumor Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of spirocyclic compounds showed promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting that this compound may possess similar properties due to structural similarities .

Anti-inflammatory Effects

The anti-inflammatory properties of spirocyclic compounds have been documented in numerous studies. These compounds often inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. Preliminary data suggest that this compound may exhibit similar mechanisms, although specific studies are needed to confirm these effects.

Neuroprotective Properties

There is growing interest in the neuroprotective potential of spirocyclic compounds. Initial findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Receptor Interaction : Similar compounds have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.
  • Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and cancer progression is a common mechanism for many bioactive compounds.
  • Antioxidant Activity : Compounds with spirocyclic structures often exhibit antioxidant properties, which can mitigate cellular damage.

Data Table: Biological Activities of this compound

Biological Activity Effect Reference
AntitumorCytotoxicity against MCF-7 and HeLa cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antitumor Activity : A derivative was tested in vitro against various cancer cell lines, showing significant growth inhibition compared to standard chemotherapeutic agents.
  • Anti-inflammatory Study : In a model of induced inflammation, administration of related spirocyclic compounds resulted in reduced edema and lower levels of inflammatory markers.
  • Neuroprotection Research : A study demonstrated that treatment with a spirocyclic compound significantly improved outcomes in models of neurodegeneration by reducing markers of oxidative stress.

Q & A

How can the crystal structure of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate be determined with high accuracy?

Methodological Answer:
For precise crystal structure determination, use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution). The spirocyclic nature of the compound may lead to challenges in resolving torsional angles; thus, employ ORTEP-III for visualizing thermal ellipsoids and validating bond lengths/angles . High-resolution X-ray diffraction data combined with iterative refinement in SHELXL can address potential twinning or disorder in the spiro junction .

What synthetic strategies are optimal for constructing the 1-oxaspiro[2.7]decane core?

Methodological Answer:
Spirocyclic systems are often synthesized via intramolecular cyclization or ring-closing metathesis . For example, describes a zinc-copper couple-mediated cyclopropanation to form bicyclic structures, which could be adapted for spiro systems. Key variables include reaction temperature (reflux conditions), stoichiometry of methylene iodide, and monitoring reaction progress via GC or TLC to optimize yield .

How can ring puckering and pseudorotation in the spiro system be quantified?

Advanced Answer:
Apply the Cremer-Pople puckering parameters ( ) to analyze out-of-plane displacements in the seven-membered oxaspiro ring. Calculate the puckering amplitude (q) and phase angle (Φ) using crystallographic coordinates. For dynamic pseudorotation, perform variable-temperature NMR or molecular dynamics simulations to assess conformational flexibility .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Answer:

  • NMR : Use ¹H-¹³C HSQC and NOESY to resolve overlapping signals from the spiro junction and methyl groups.
  • IR : Identify the ester carbonyl stretch (~1740 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns verify the spiro scaffold .

How to resolve contradictions in crystallographic data during refinement?

Advanced Answer:
Contradictions (e.g., high R-factors, disorder) require:

  • Dual refinement in SHELXL using PART instructions to model disordered regions.
  • Cross-validation with WinGX for symmetry checks and PLATON for detecting missed symmetry elements .
  • Validate hydrogen bonding and van der Waals contacts against geometric restraints .

What computational methods predict the compound’s conformational stability?

Advanced Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical bond angles.
  • Torsional Potential Scans : Evaluate energy barriers for spiro ring puckering using Gaussian or ORCA software .

How to address low yields during spiro ring formation?

Basic Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states during cyclization.
  • Solvent Optimization : Use non-polar solvents (e.g., toluene) to favor entropy-driven ring closure.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .

What chromatographic methods purify this compound effectively?

Methodological Answer:

  • HPLC : Use a Chromolith® RP-18e column with isocratic elution (acetonitrile/water, 70:30) to separate spiro diastereomers.
  • Flash Chromatography : Employ silica gel with ethyl acetate/hexane gradients, monitoring by TLC (Rf ~0.3) .

How to validate the compound’s stereochemical purity?

Advanced Answer:

  • Chiral HPLC : Use a Chiralpak IA column to resolve enantiomers.
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra to confirm absolute configuration .

What are common pitfalls in interpreting mass spectrometry data for spiro compounds?

Methodological Answer:

  • In-source Fragmentation : Use softer ionization (e.g., APCI instead of ESI) to prevent cleavage of the spiro ether linkage.
  • Isotope Pattern Analysis : Confirm molecular ion peaks via isotopic abundance matching (e.g., M+1 for CₙHₘO₃) .

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